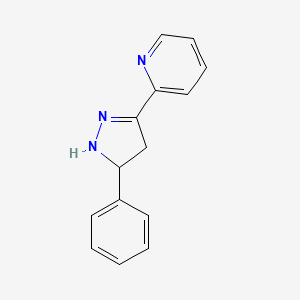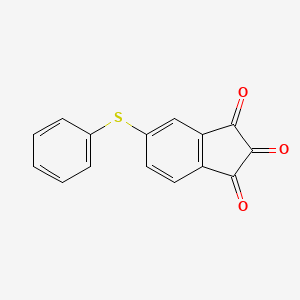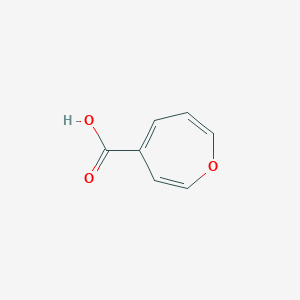
4-Oxepincarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxepincarboxylic acid is an organic compound characterized by the presence of a seven-membered ring containing an oxygen atom and a carboxylic acid functional group. This compound is notable for its unique structure, which includes a combination of ether and carboxylic acid functionalities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Oxepincarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes . Another method includes the hydrolysis of nitriles, where the nitrile group is converted into a carboxylic acid group . Additionally, the carboxylation of Grignard reagents is a widely used method, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product. The hydrolysis of nitriles and carboxylation of Grignard reagents are also employed in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxepincarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid into esters, amides, or acid chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and borane (BH₃) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, and alcohols for esterification reactions.
Major Products
Oxidation: Produces higher carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms esters, amides, and acid chlorides.
Applications De Recherche Scientifique
4-Oxepincarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 4-Oxepincarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The ether functionality may also play a role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formic acid: The simplest carboxylic acid with a single carbon atom.
Acetic acid: A two-carbon carboxylic acid commonly found in vinegar.
Propionic acid: A three-carbon carboxylic acid used as a preservative.
Butyric acid: A four-carbon carboxylic acid with a strong odor.
Uniqueness
4-Oxepincarboxylic acid is unique due to its seven-membered ring structure containing an oxygen atom, which distinguishes it from simpler carboxylic acids. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
500887-58-1 |
|---|---|
Formule moléculaire |
C7H6O3 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
oxepine-4-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c8-7(9)6-2-1-4-10-5-3-6/h1-5H,(H,8,9) |
Clé InChI |
QMWWZGBQNZGNGM-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
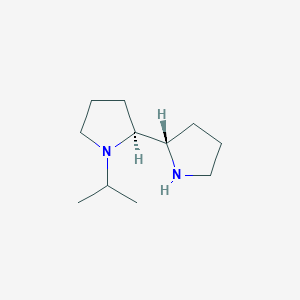
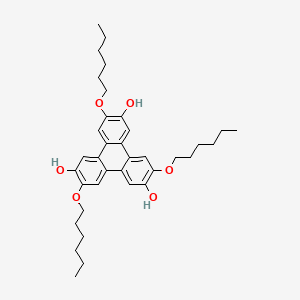
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
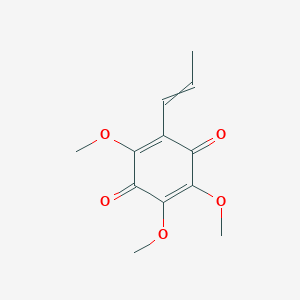


![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester](/img/structure/B14237557.png)
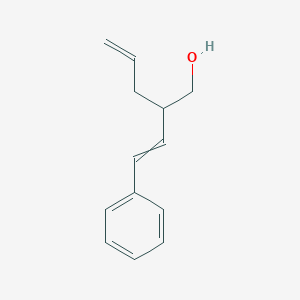
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)

